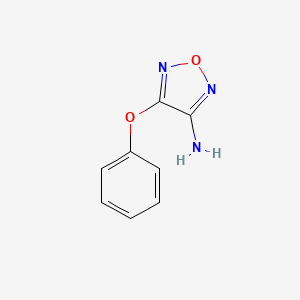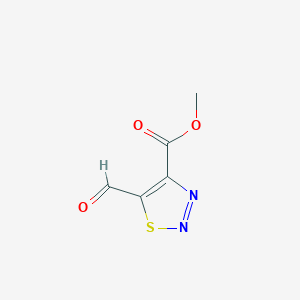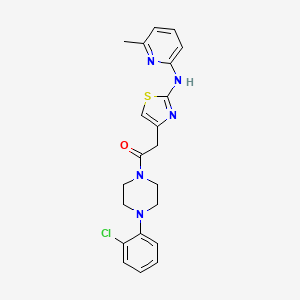
4-乙氧基-3-氟-N-((1-(5-(1-羟乙基)噻吩-2-基)环戊基)甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26FNO4S2 and its molecular weight is 427.55. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦偶联
铃木-宫浦 (SM) 偶联反应是一种形成碳-碳键的强大方法。它涉及在钯催化下,有机硼化合物与有机卤化物或拟卤化物的交叉偶联。 SM 偶联的成功在于其温和的反应条件和官能团耐受性 。 在这种情况下,我们的化合物可以作为有机硼试剂,参与与钯的金属交换反应。 它的稳定性、易于制备和环境相容性使其适合 SM 偶联。
SM 偶联中的硼试剂
我们的化合物属于 SM 偶联中使用的硼试剂类别。 这些试剂在反应机理中起着至关重要的作用。 了解它们的物理和化学性质至关重要。 研究人员开发了几类硼试剂,每类试剂都针对特定的 SM 偶联条件。 这些试剂的制备方法多种多样,但它们都促进了新的碳-碳键的形成 .
原脱硼反应
原脱硼反应涉及从有机硼化合物中去除硼基团。 我们的化合物可能是这种反应的候选者,从而导致形成新的官能化分子。 探索它在原脱硼中的行为可能会揭示新的合成途径 .
药物发现和药物化学
鉴于其独特的结构,我们的化合物可能在药物发现和药物化学中具有潜在的应用。 研究人员可以研究它与生物靶标的相互作用,评估其药代动力学,并探索其治疗效果。 氟基和磺酰胺基团的存在可以赋予药物设计中相关的特定性质 .
材料科学和高分子化学
有机氟化合物由于其独特的性质,通常在材料科学中得到应用。 我们的化合物的氟取代苯环可以帮助设计功能性材料,例如聚合物、液晶或涂层。 研究人员可能会探索它与其他单体的相容性或它在改变材料性能方面的作用 .
光物理性质和传感器
研究我们化合物的光物理性质可能会很有趣。 氟化化合物通常表现出有趣的发光行为,这可以用于传感器应用。 通过将我们的化合物纳入传感器平台,研究人员可能会开发用于检测特定分析物或环境变化的敏感探针 .
属性
IUPAC Name |
4-ethoxy-3-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO4S2/c1-3-26-17-7-6-15(12-16(17)21)28(24,25)22-13-20(10-4-5-11-20)19-9-8-18(27-19)14(2)23/h6-9,12,14,22-23H,3-5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMZLMKANHTYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510009.png)


![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2510012.png)


![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2510021.png)
![N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide](/img/structure/B2510025.png)
![8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B2510026.png)

![1-(4-fluorophenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one](/img/structure/B2510028.png)
![2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)
